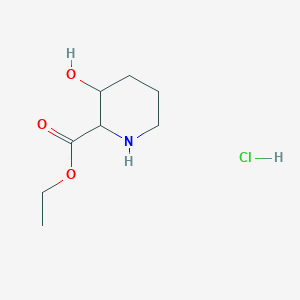

Ethyl 3-Hydroxypiperidine-2-carboxylate Hydrochloride

CAS No.:

Cat. No.: VC15742726

Molecular Formula: C8H16ClNO3

Molecular Weight: 209.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H16ClNO3 |

|---|---|

| Molecular Weight | 209.67 g/mol |

| IUPAC Name | ethyl 3-hydroxypiperidine-2-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C8H15NO3.ClH/c1-2-12-8(11)7-6(10)4-3-5-9-7;/h6-7,9-10H,2-5H2,1H3;1H |

| Standard InChI Key | OBDYMEPJJBFBBB-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1C(CCCN1)O.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 3-hydroxypiperidine-2-carboxylate hydrochloride belongs to the class of piperidine derivatives, featuring a six-membered heterocyclic ring with one nitrogen atom. The hydrochloride salt form (C₈H₁₆ClNO₃) has a molecular weight of 209.67 g/mol . Key structural features include:

-

Hydroxyl group: Positioned at C3, contributing to hydrogen-bonding interactions.

-

Ethyl carboxylate: At C2, enhancing lipophilicity and reactivity in esterification/transesterification reactions.

-

Chiral centers: The molecule possesses two stereogenic centers (C2 and C3), leading to potential diastereomers .

Table 1: Physicochemical Properties

The compound’s stereochemistry is critical for biological activity. For example, the (2R,3S) configuration exhibits higher affinity for γ-aminobutyric acid (GABA) receptors compared to other stereoisomers .

Synthesis and Stereochemical Control

Synthetic Routes

The synthesis typically involves hydrogenation of pyridine precursors followed by resolution or asymmetric catalysis:

-

Hydrogenation of 3-Pyridone:

-

Chiral Resolution:

-

Esterification and Salt Formation:

Table 2: Optimization of Hydrogenation Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| H₂ Pressure | 4–6 MPa | ↑ Yield (96.3%) |

| Catalyst Loading | 0.5–2 wt% Rh/C | ↓ Byproduct formation |

| Temperature | 80–100°C | ↑ Reaction rate |

Applications in Pharmaceutical Research

GABAergic Drug Development

The compound serves as a precursor for GABA receptor modulators. For instance:

-

3-Hydroxypiperidine-2-carboxylic acid: A potent inhibitor of neuronal GABA uptake (IC₅₀ = 0.8 µM) .

-

NK-1 Antagonists: Derivatives like L-733,060 are synthesized via stereoselective routes involving this intermediate .

Opioid Receptor Ligands

Ethyl 3-hydroxypiperidine-2-carboxylate hydrochloride is utilized in synthesizing ORL-1 antagonists (e.g., J-113397), which exhibit nanomolar affinity (Kₑ = 0.85 nM) for the nociceptin receptor .

Table 3: Biological Activity of Key Derivatives

| Derivative | Target | Activity (IC₅₀/Kₑ) |

|---|---|---|

| L-733,060 | NK-1 Receptor | 8 nM |

| J-113397 | ORL-1 Receptor | 0.85 nM |

| 3-Hydroxypipecolic Acid | GABA Transporter | 0.8 µM |

Analytical Characterization

Spectroscopic Methods

-

NMR: Key signals include δ 4.25 ppm (ester -OCH₂CH₃), δ 3.58 ppm (piperidine N-CH₂), and δ 1.25 ppm (ester -CH₃) .

-

HPLC: Chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers with >99% ee .

Mass Spectrometry

-

ESI-MS: [M+H]⁺ peak at m/z 209.67, with characteristic fragments at m/z 173 (loss of HCl) and m/z 128 (piperidine ring) .

Recent Advances and Future Directions

Recent patents highlight innovations in continuous-flow synthesis, reducing reaction times from 48 hours to <6 hours . Additionally, computational studies are exploring its role in covalent inhibitor design for neurodegenerative diseases .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume